molecular formula C14H11N3O2 B5744507 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone

Cat. No.: B5744507
M. Wt: 253.26 g/mol
InChI Key: LPJUVMOAYGLXFX-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone is a complex heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it might inhibit the activity of a key enzyme involved in cell division, leading to the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone apart is its combined structure, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its efficacy and reduce the likelihood of resistance development .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-13(12-6-3-9-19-12)17-8-7-16-11-5-2-1-4-10(11)15-14(16)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJUVMOAYGLXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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